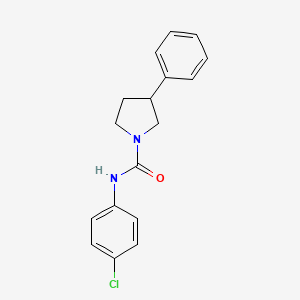
N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Material Development
New aromatic polyamides containing two n-alkylphenylimide units, synthesized through a process involving N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives, have shown enhanced thermal stability and excellent solubility. These materials, characterized by their glass transition temperatures and amorphous nature, offer potential applications in high-performance polymer development due to their thermal and structural properties (Choi & Jung, 2004).
Photophysical Properties and Redox Behavior
The study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives related to this compound, highlights their potential in the development of new photophysical materials. These compounds exhibit notable redox and absorption properties, along with luminescence, suggesting their utility in applications requiring light-emitting materials (Neve et al., 1999).
Crystal Structure and Molecular Interaction Studies
The crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a 4-chlorophenyl group, provides insight into molecular conformation and potential interactions. Such studies are crucial for understanding the molecular basis of material properties and could inform the design of new compounds with specific functionalities (Özer et al., 2009).
Antimicrobial Agent Development
Research into new thiourea derivatives, including those involving this compound analogs, demonstrates significant antimicrobial activity, particularly against biofilm-forming bacteria. Such findings are instrumental in the ongoing search for novel antibacterial agents capable of combating resistant strains and biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . These compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological and clinical applications .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds of similar structure have been shown to influence various biochemical pathways, leading to diverse downstream effects . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKDVBHIMTHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
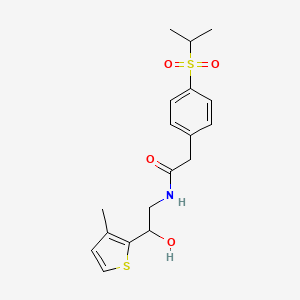
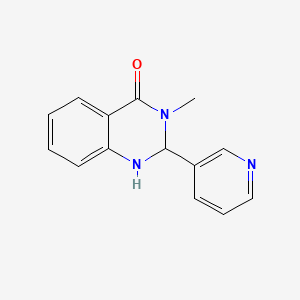
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436846.png)
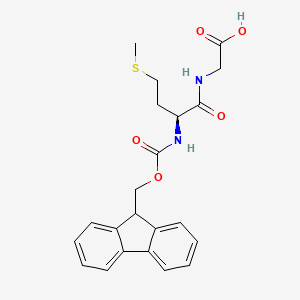
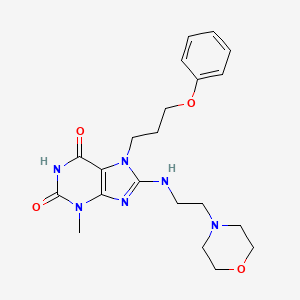
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)
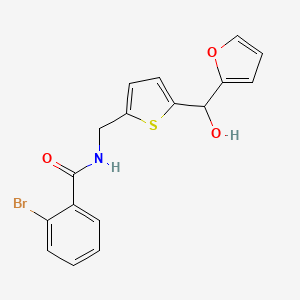
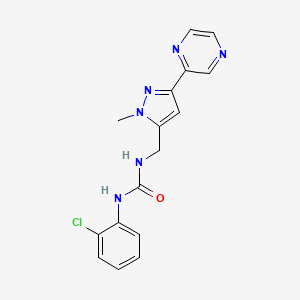
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)

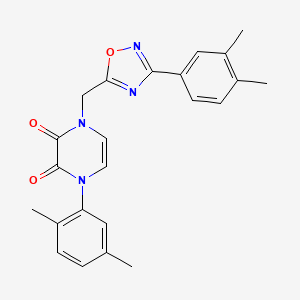
![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)
